(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride
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Overview
Description
(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-dimethoxy-4-methylphenylmethanol.
Oxidation: The intermediate is then oxidized to form 2,5-dimethoxy-4-methylbenzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with ammonia or an amine to form (2,5-Dimethoxy-4-methylphenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its psychoactive properties and potential use in treating certain psychiatric disorders.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which leads to altered perception and mood. The molecular pathways involved include modulation of serotonin signaling and downstream effects on neuronal activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A closely related compound with similar psychoactive properties.
2,5-Dimethoxy-4-ethylphenylamine: Another phenethylamine derivative with similar structural features.
2,5-Dimethoxy-4-bromophenylamine: A halogenated derivative with distinct pharmacological properties.
Uniqueness
(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties compared to other phenethylamine derivatives. Its combination of methoxy and methyl groups contributes to its unique interaction with neurotransmitter receptors .
Properties
Molecular Formula |
C10H16ClNO2 |
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Molecular Weight |
217.69 g/mol |
IUPAC Name |
(2,5-dimethoxy-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7-4-10(13-3)8(6-11)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H |
InChI Key |
DKXSYCRBAPAYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CN)OC.Cl |
Origin of Product |
United States |
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